molecular formula C14H11N5OS B2650990 5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile CAS No. 882152-70-7

5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile

Cat. No.: B2650990
CAS No.: 882152-70-7
M. Wt: 297.34
InChI Key: IYNKGFHSFZKWKD-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide (MnO2) in water, which provides an eco-friendly and efficient route .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .

Scientific Research Applications

5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound has potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific kinases and enzymes.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it can inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory pathways. The thiazole ring contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile is unique due to the presence of the thiazole ring, which enhances its biological activity and specificity. This structural feature allows for more effective interactions with molecular targets, making it a promising candidate for drug development .

Biological Activity

5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis of the Compound

The compound can be synthesized through various methods, including the Hantzsch reaction, which allows for the formation of thiazoles and pyrazoles under mild conditions. The synthesis involves the reaction of α-chloroglycinates with thiobenzamides or thioureas, yielding valuable intermediates for pharmaceutical applications .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, derivatives of pyrazole have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Cytotoxicity : In vitro studies have indicated that some derivatives possess cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The mechanism of action may involve the induction of apoptosis in malignant cells .

Antimicrobial Studies

A comprehensive study assessed the antimicrobial efficacy of related pyrazole derivatives. The results demonstrated that certain compounds significantly inhibited bacterial growth and biofilm formation:

CompoundMIC (μg/mL)MBC (μg/mL)Activity
7b0.220.25Bactericidal
5a0.300.35Bacteriostatic

These findings highlight the potential of these compounds in treating infections caused by resistant strains .

Anticancer Activity

In a study exploring the anticancer properties of thiazole-bearing pyrazoles, it was found that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Case Study on Antimicrobial Resistance : A recent investigation into the effectiveness of thiazole derivatives against resistant bacterial strains showed promising results, with compound 7b being particularly effective in reducing biofilm formation and enhancing susceptibility to conventional antibiotics .
  • Case Study on Cancer Cell Lines : In vitro tests on human breast cancer cell lines revealed that certain pyrazole derivatives could significantly reduce cell viability and promote apoptotic cell death, indicating their potential as novel anticancer agents .

Properties

IUPAC Name

5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c1-20-12-5-3-2-4-10(12)11-8-21-14(18-11)19-13(16)9(6-15)7-17-19/h2-5,7-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNKGFHSFZKWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326240
Record name 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882152-70-7
Record name 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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